molecular formula C9H6ClFO B2788267 5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one CAS No. 1260013-11-3

5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one

Cat. No.: B2788267
CAS No.: 1260013-11-3
M. Wt: 184.59
InChI Key: VRURYMJQFZRENG-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H6ClFO It is a derivative of indanone, characterized by the presence of chlorine and fluorine atoms on the indanone ring

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one typically involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride as a catalyst. The reaction is carried out at a low temperature (around 5°C) with a slow addition of the reactants over a period of 2 hours. The mixture is then heated to 60°C and maintained at this temperature for 3 hours. The resulting product is then treated with concentrated sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide in acetic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound carboxylic acid.

    Reduction: Formation of 5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol.

    Substitution: Formation of various substituted indanone derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one is unique due to the specific positioning of chlorine and fluorine atoms on the indanone ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-chloro-4-fluoro-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRURYMJQFZRENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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